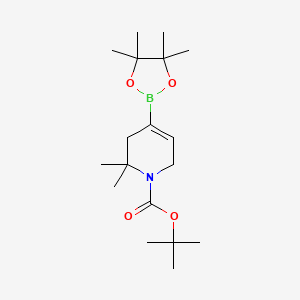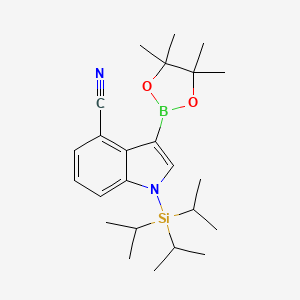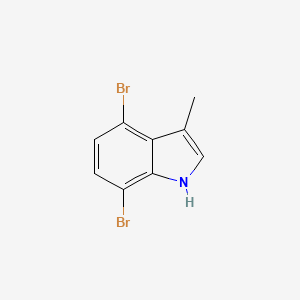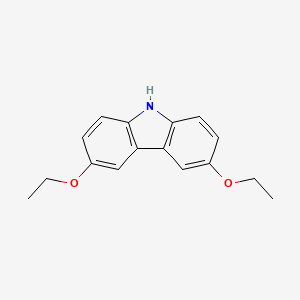
3,6-Diethoxy-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diethoxy-9H-carbazole: is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely studied for their applications in organic electronics, pharmaceuticals, and materials science. The presence of ethoxy groups at the 3 and 6 positions of the carbazole ring enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3,6-Diethoxy-9H-carbazole typically begins with carbazole as the core structure.
Ethoxylation: The introduction of ethoxy groups at the 3 and 6 positions can be achieved through an ethoxylation reaction. This involves the reaction of carbazole with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures (80-120°C) to ensure complete substitution.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis of this compound can be performed in batch reactors where precise control over reaction conditions is maintained.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3,6-Diethoxy-9H-carbazole can undergo oxidation reactions to form carbazole-3,6-dione derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrocarbazole derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Carbazole-3,6-dione derivatives.
Reduction Products: Dihydrocarbazole derivatives.
Substitution Products: Various substituted carbazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: 3,6-Diethoxy-9H-carbazole is used in the synthesis of organic semiconductors and light-emitting diodes due to its excellent charge transport properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells as a donor material.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in the synthesis of anticancer and antimicrobial agents.
Biological Probes: It is used as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Industry:
Materials Science: this compound is used in the production of high-performance polymers and resins.
Dyes and Pigments: It serves as a precursor for the synthesis of various dyes and pigments used in the textile and printing industries.
Mecanismo De Acción
Molecular Targets and Pathways:
Electronic Properties: The ethoxy groups enhance the electron-donating ability of the carbazole ring, making it an effective material for electronic applications.
Biological Activity: In pharmaceuticals, the compound interacts with specific enzymes or receptors, leading to its therapeutic effects. The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
3,6-Dimethoxy-9H-carbazole: Similar in structure but with methoxy groups instead of ethoxy groups. It has different solubility and reactivity properties.
3,6-Diethylamino-9H-carbazole: Contains diethylamino groups, which significantly alter its electronic properties and applications.
3,6-Dichloro-9H-carbazole: Substituted with chlorine atoms, leading to different chemical reactivity and applications.
Uniqueness:
Solubility: The ethoxy groups in 3,6-Diethoxy-9H-carbazole enhance its solubility in organic solvents compared to its methoxy counterpart.
Reactivity: The presence of ethoxy groups makes it more reactive in certain substitution reactions, providing a versatile platform for further functionalization.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
3,6-diethoxy-9H-carbazole |
InChI |
InChI=1S/C16H17NO2/c1-3-18-11-5-7-15-13(9-11)14-10-12(19-4-2)6-8-16(14)17-15/h5-10,17H,3-4H2,1-2H3 |
Clave InChI |
NHMBEUAFNAIECC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


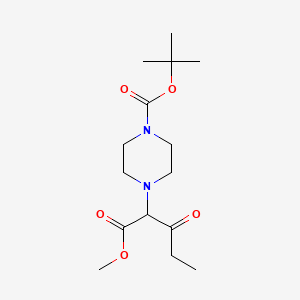

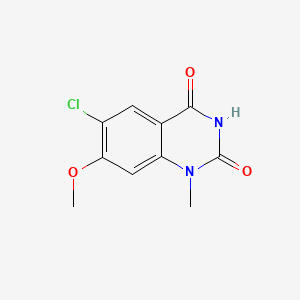
![2-Methylfuro[2,3-c]pyridine-5-methanol](/img/structure/B13933328.png)
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)


![3-Oxa-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B13933362.png)
